molecular formula C21H16FN3O2S B11029050 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11029050
M. Wt: 393.4 g/mol
InChI Key: GGTGZYRITZSNQQ-UHFFFAOYSA-N
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Description

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.

Common Reagents and Conditions

Common reagents used in these reactions include:

    DMSO (Dimethyl Sulfoxide): Used as a solvent in the initial reaction.

    Thiosemicarbazide: Used in the condensation reaction to form the final product.

Major Products Formed

The major product formed from these reactions is 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, along with minor by-products that may include unreacted starting materials and side products from incomplete reactions .

Scientific Research Applications

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is unique due to its specific structural features, such as the presence of a fluorine atom and a pyrroloquinoline moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-fluoro-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C21H16FN3O2S/c1-21(2)9-11(10-28-20-23-15-5-3-4-6-16(15)24-20)13-7-12(22)8-14-17(13)25(21)19(27)18(14)26/h3-9H,10H2,1-2H3,(H,23,24)

InChI Key

GGTGZYRITZSNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NC5=CC=CC=C5N4)C

Origin of Product

United States

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